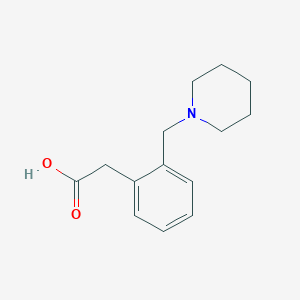

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid

CAS No.:

Cat. No.: VC17508938

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C14H19NO2/c16-14(17)10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2,(H,16,17) |

| Standard InChI Key | AJJXJADPJMKIHI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The IUPAC name of the compound is 2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid, reflecting its two key functional groups: a carboxylic acid and a piperidine-containing side chain. The canonical SMILES representation is C1CCN(CC1)CC2=CC=CC=C2CC(=O)O, which encodes the spatial arrangement of the piperidine ring, methylene bridge, phenyl group, and acetic acid moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molecular Weight | 233.31 g/mol | |

| InChI Key | AJJXJADPJMKIHI-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 49.3 Ų |

The piperidine ring contributes to the compound’s basicity, while the carboxylic acid group enhances water solubility under physiological conditions.

Stereochemical Considerations

Although the compound lacks chiral centers in its base structure, stereochemical variations may arise in synthetic intermediates. For example, the related methyl ester derivative (S)-2-phenyl-2-(2-piperidinyl)acetic acid methyl ester (C₁₄H₁₉NO₂) exhibits enantiomeric specificity, as evidenced by its InChI descriptor . This highlights the importance of stereochemistry in modifying the compound’s physicochemical and biological behavior .

Synthesis Methods

Reductive Amination Strategies

Reductive amination represents another viable route. For example, the synthesis of ALK inhibitors like ASP3026 involves reductive amination of piperidine-4-one with methylpiperazine, followed by coupling to a triazine core . Adapting this approach, 2-(2-formylphenyl)acetic acid could undergo reductive amination with piperidine to yield the target compound, though this remains hypothetical without experimental validation .

Ester Hydrolysis

The methyl ester analog (S)-2-phenyl-2-(2-piperidinyl)acetic acid methyl ester can be hydrolyzed under basic or acidic conditions to produce the corresponding carboxylic acid . This suggests that ester derivatives of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid may serve as protected intermediates, enabling facile deprotection to the free acid .

Chemical Reactivity

Carboxylic Acid Derivatives

The acetic acid moiety undergoes typical reactions such as:

-

Esterification: Formation of methyl or ethyl esters via acid-catalyzed alcoholysis.

-

Amidation: Reaction with amines to generate amides, potentially enhancing blood-brain barrier penetration.

-

Salt Formation: Neutralization with bases to produce water-soluble sodium or potassium salts.

Piperidine Modifications

The piperidine ring participates in:

-

N-Alkylation: Quaternization of the nitrogen to form ammonium salts, altering solubility and reactivity .

-

Ring-Opening Reactions: Acid-catalyzed hydrolysis to yield linear amines, though this is less common due to the ring’s stability .

Aromatic Substitution

The phenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the piperidinylmethyl group likely limits reactivity at the ortho position .

Research Findings and Future Directions

Synthetic Challenges

Current limitations include:

-

Low Yield in Domino Reactions: FeCl₃-mediated syntheses often require optimization to improve efficiency .

-

Stereochemical Control: Achieving enantiopure products remains challenging without chiral catalysts or resolving agents .

Recommendations for Future Work

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine and acetic acid groups to optimize pharmacokinetics.

-

In Vivo Toxicity Profiling: Assessment of acute and chronic toxicity in animal models.

-

Computational Modeling: Molecular docking studies to identify potential protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume